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Compound of Interest

Compound Name: 2-lodobenzohydrazide

Cat. No.: B1297923

An In-depth Technical Guide to 2-
lodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-lodobenzohydrazide, a
molecule of interest in medicinal chemistry and drug development. This document details its
chemical identity, molecular structure, synthesis, and spectroscopic data. Furthermore, it
explores its potential role as a precursor for bioactive compounds and discusses relevant
signaling pathways that its derivatives may modulate.

Core Chemical Information
CAS Number: 31822-03-4[1]

Molecular Formula: C7H7IN20[1]
Molecular Weight: 262.05 g/mol [1]

Synonyms: o-lodobenzoylhydrazine, Benzoic acid, 2-iodo-, hydrazide

Molecular Structure

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1297923?utm_src=pdf-interest
https://www.benchchem.com/product/b1297923?utm_src=pdf-body
https://hmdb.ca/spectra/nmr_one_d/1279
https://hmdb.ca/spectra/nmr_one_d/1279
https://hmdb.ca/spectra/nmr_one_d/1279
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The molecular structure of 2-lodobenzohydrazide consists of a benzene ring substituted with
an iodine atom at the ortho position relative to a hydrazide functional group.

SMILES: C1=CC=C(C(=C1)C(=O)NN)I[1]
InChl: InChl=1S/C7H7IN20/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[1]

Synthesis of 2-lodobenzohydrazide

The synthesis of 2-lodobenzohydrazide is typically achieved through the hydrazinolysis of a
2-iodobenzoic acid ester, most commonly methyl 2-iodobenzoate, with hydrazine hydrate. This
nucleophilic acyl substitution reaction is a standard method for the preparation of hydrazides.

Experimental Protocol: Synthesis from Methyl 2-
iodobenzoate

Materials:

e Methyl 2-iodobenzoate

e Hydrazine hydrate (N2H4-H20)

o Ethanol (or other suitable alcohol as solvent)
o Reflux apparatus

o Stirring plate and magnetic stirrer

« Filtration apparatus (e.g., Buchner funnel)

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
methyl 2-iodobenzoate in a suitable volume of ethanol.
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e Add an excess of hydrazine hydrate to the solution. Typically, a 2 to 5-fold molar excess of
hydrazine hydrate is used to ensure complete reaction and to minimize the formation of the
diacyl hydrazine byproduct.

» Heat the reaction mixture to reflux with constant stirring. The reaction progress can be
monitored by thin-layer chromatography (TLC).

 After the reaction is complete (typically after several hours), cool the mixture to room
temperature, and then further cool in an ice bath to precipitate the product.

o Collect the crude 2-lodobenzohydrazide by vacuum filtration and wash the solid with a
small amount of cold ethanol to remove unreacted starting materials and impurities.

» Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an
ethanol/water mixture, to yield pure 2-lodobenzohydrazide as a crystalline solid.

o Dry the purified product under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of 2-
lodobenzohydrazide.
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Spectroscopic Data
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The structural confirmation of 2-lodobenzohydrazide is established through various

spectroscopic techniques. The following tables summarize the key spectral data.

H and **C NMR Spectral Data

Nucleus Chemical Shift (&) ppm Assignment
1H NMR 7.85 (dd, J=7.9, 1.1 Hz, 1H) Aromatic CH
7.40 (td, J=7.6, 1.2 Hz, 1H) Aromatic CH

7.15 (td, J=7.8, 1.8 Hz, 1H) Aromatic CH

7.95 (dd, J=7.9, 1.8 Hz, 1H) Aromatic CH

4.50 (br s, 2H) -NH2

9.50 (br s, 1H) -CONH-

13C NMR 168.0 C=0

141.0 Aromatic C-I

132.5 Aromatic CH

131.0 Aromatic CH

128.5 Aromatic CH

128.0 Aromatic CH

92.5 Aromatic C-CONHNH:

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

FTIR and Mass Spectrometry Data
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Technique

Key Peaks/Fragments

Interpretation

FTIR (KBr)

~3300-3200 cm~1 (broad)

N-H stretching (hydrazide)

~1640 cm™! (strong)

C=0 stretching (amide I)

~1600-1450 cm™—!

C=C aromatic stretching

~750 cm™?

C-H out-of-plane bending
(ortho-disubstituted)

Mass Spec (El) m/z 262 [M]* (Molecular ion)
m/z 231 [M - NHNH2]*

m/z 203 [M - CONHNHz]*

m/z 104 [CeHaCO]*

m/z 76 [CeHa]*

Note: Spectral data is sourced from PubChem (CID 615675) and may have been obtained

under various experimental conditions.[1]

Role in Drug Development and Potential
Mechanisms of Action

2-lodobenzohydrazide serves as a valuable scaffold in medicinal chemistry for the synthesis

of more complex molecules with potential therapeutic applications. Hydrazide-hydrazone

derivatives, in particular, have been reported to exhibit a wide range of biological activities,

including antimicrobial and anticancer properties.

While the specific biological activity of 2-lodobenzohydrazide itself is not extensively

documented, its derivatives are of significant interest. The mechanisms of action for related

benzohydrazide compounds in cancer therapy are thought to involve the inhibition of key

signaling pathways.

Inhibition of VEGFR-2 Signaling
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Inhibition of VEGFR-2 signaling can block the downstream pathways that lead to endothelial
cell proliferation, migration, and survival. Some benzohydrazide derivatives have been
investigated as potential inhibitors of VEGFR-2.

The following diagram illustrates a simplified VEGFR-2 signaling pathway.
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Simplified VEGFR-2 Signaling Pathway
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Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of a- and B-tubulin dimers that are essential components of
the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell
shape. Disruption of microtubule dynamics is a well-established strategy in cancer
chemotherapy. Some compounds act by inhibiting the polymerization of tubulin, leading to
mitotic arrest and apoptosis. Certain benzohydrazide derivatives have shown potential as

tubulin polymerization inhibitors.

The diagram below depicts the dynamic process of microtubule polymerization and

depolymerization.
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2-lodobenzohydrazide is a readily accessible synthetic intermediate with a well-defined
chemical profile. Its true value in drug development lies in its utility as a starting material for the
synthesis of a diverse array of derivatives, particularly hydrazones, which have demonstrated
promising biological activities. The potential for these derivatives to inhibit critical cancer-
related pathways, such as VEGFR-2 signaling and tubulin polymerization, makes 2-
lodobenzohydrazide a compound of continued interest for medicinal chemists and drug
discovery professionals. Further research into the synthesis and biological evaluation of novel
derivatives based on this scaffold is warranted to explore their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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